1-Isocyanatocyclopropane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanatocyclopropane-1-carboxylicacid is a unique organic compound characterized by its cyclopropane ring structure and the presence of both isocyanate and carboxylic acid functional groups
Preparation Methods
The synthesis of 1-Isocyanatocyclopropane-1-carboxylicacid typically involves the following methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles, leading to the formation of the cyclopropane ring.
Intramolecular Cyclization: γ-substituted amino acid derivatives undergo intramolecular cyclization to form the cyclopropane ring.
Cyclopropanation of Alkenes: This method uses diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes, resulting in the formation of the cyclopropane ring.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
1-Isocyanatocyclopropane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions, leading to the formation of urea derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isocyanatocyclopropane-1-carboxylicacid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Isocyanatocyclopropane-1-carboxylicacid involves its reactivity with various molecular targets. The isocyanate group can react with nucleophiles, leading to the formation of urea derivatives. The cyclopropane ring can undergo ring-opening reactions, which are of interest in synthetic chemistry .
Comparison with Similar Compounds
1-Isocyanatocyclopropane-1-carboxylicacid can be compared with other cyclopropane-containing compounds such as:
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and has significant biological activity.
Cyclopropanecarboxylic acid: This compound lacks the isocyanate group but shares the cyclopropane ring structure.
Properties
Molecular Formula |
C5H5NO3 |
---|---|
Molecular Weight |
127.10 g/mol |
IUPAC Name |
1-isocyanatocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H5NO3/c7-3-6-5(1-2-5)4(8)9/h1-2H2,(H,8,9) |
InChI Key |
VUWPZPFETKZEIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.